2-Bromo-9-phenyl-1,10-phenanthroline
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Overview
Description
2-Bromo-9-phenyl-1,10-phenanthroline is an organic compound with the molecular formula C18H11BrN2 and a molecular weight of 335.2 g/mol . It is a derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. The compound is characterized by the presence of a bromine atom at the 2-position and a phenyl group at the 9-position of the phenanthroline ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-9-phenyl-1,10-phenanthroline can be synthesized through the bromination of 9-phenyl-1,10-phenanthroline. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-phenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be obtained.
Coupling Products:
Scientific Research Applications
2-Bromo-9-phenyl-1,10-phenanthroline has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: The compound is explored for its potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Metal complexes of this compound are investigated for their biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-9-phenyl-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The phenanthroline ring system provides a planar structure that can intercalate with DNA, while the bromine and phenyl groups enhance its binding affinity and specificity . The metal complexes formed with this ligand can interact with biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,10-phenanthroline: Lacks the phenyl group at the 9-position, resulting in different electronic and steric properties.
9-Phenyl-1,10-phenanthroline: Lacks the bromine atom, affecting its reactivity and coordination behavior.
Uniqueness
2-Bromo-9-phenyl-1,10-phenanthroline is unique due to the combined presence of the bromine atom and the phenyl group, which confer distinct electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and a valuable compound in materials science and biological research .
Properties
IUPAC Name |
2-bromo-9-phenyl-1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2/c19-16-11-9-14-7-6-13-8-10-15(12-4-2-1-3-5-12)20-17(13)18(14)21-16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONHNDLXJVQZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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